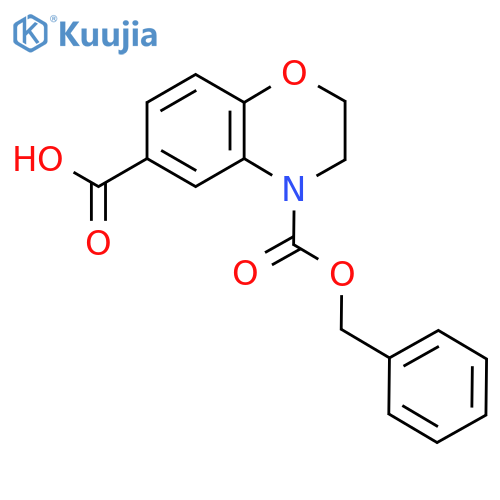

Cas no 1894848-88-4 (4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid)

4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

- EN300-27782281

- AT20532

- 1894848-88-4

- 4-CBZ-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBOXYLIC ACID

- 4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

-

- インチ: 1S/C17H15NO5/c19-16(20)13-6-7-15-14(10-13)18(8-9-22-15)17(21)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)

- InChIKey: OZTCHEBKXPPJFJ-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC(C(=O)O)=CC=2N(C(=O)OCC2C=CC=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 313.09502258g/mol

- どういたいしつりょう: 313.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 435

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782281-1.0g |

4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

1894848-88-4 | 95.0% | 1.0g |

$986.0 | 2025-03-19 | |

| Enamine | EN300-27782281-5.0g |

4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

1894848-88-4 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-27782281-10.0g |

4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

1894848-88-4 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-27782281-0.1g |

4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

1894848-88-4 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-27782281-2.5g |

4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

1894848-88-4 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 | |

| Enamine | EN300-27782281-1g |

4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

1894848-88-4 | 1g |

$986.0 | 2023-09-09 | ||

| Enamine | EN300-27782281-0.25g |

4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

1894848-88-4 | 95.0% | 0.25g |

$906.0 | 2025-03-19 | |

| Enamine | EN300-27782281-0.05g |

4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

1894848-88-4 | 95.0% | 0.05g |

$827.0 | 2025-03-19 | |

| Enamine | EN300-27782281-0.5g |

4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

1894848-88-4 | 95.0% | 0.5g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-27782281-5g |

4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

1894848-88-4 | 5g |

$2858.0 | 2023-09-09 |

4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acidに関する追加情報

4-(Benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1894848-88-4, known as 4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzoxazines, which are heterocyclic aromatic compounds containing both oxygen and nitrogen atoms in their structure. The benzoxazine core of this molecule provides a unique framework for further functionalization and exploration of its chemical properties.

The benzoxazine structure is characterized by a six-membered ring consisting of two oxygen atoms and one nitrogen atom. In this specific compound, the benzoxazine ring is further substituted with a benzyloxy carbonyl group at the 4-position and a carboxylic acid group at the 6-position. These substituents significantly influence the molecule's reactivity, solubility, and potential applications. The benzyloxy carbonyl group introduces steric hindrance and electronic effects, while the carboxylic acid group imparts acidity and the ability to form salts or esters.

Recent studies have highlighted the importance of benzoxazines in drug design due to their ability to act as scaffolds for bioactive molecules. The carboxylic acid functionality in this compound makes it a promising candidate for peptide coupling or as a precursor in the synthesis of more complex molecules. Additionally, the presence of the benzyloxy carbonyl group suggests that this compound could be used in protecting group strategies during organic synthesis.

From a synthetic perspective, the preparation of 4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves multi-step reactions that require precise control over regioselectivity and stereochemistry. The synthesis typically begins with the formation of the benzoxazine ring through cyclization reactions, followed by functionalization at specific positions to introduce the desired substituents. The use of modern catalytic methods and transition metal catalysts has significantly improved the efficiency and yield of these reactions.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with high accuracy. For instance, density functional theory (DFT) calculations have provided insights into the molecular orbitals and electronic distribution within the molecule, which are critical for understanding its reactivity in various chemical transformations.

In terms of applications, 4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has shown potential in materials science as well. Its unique structure makes it a candidate for use in polymer synthesis or as a building block for advanced materials with tailored properties. Furthermore, its ability to form stable salts or esters opens up possibilities in pharmaceutical formulation development.

The study of this compound also contributes to our understanding of heterocyclic chemistry and its role in natural product synthesis. Many natural products contain benzoxazine-like structures, and insights gained from this research could lead to new strategies for synthesizing bioactive compounds with therapeutic potential.

In conclusion, 4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As new synthetic methods and computational tools continue to emerge, our ability to harness the full potential of this compound will undoubtedly expand.

1894848-88-4 (4-(benzyloxy)carbonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid) 関連製品

- 2229430-05-9(3-(1H-indazol-7-yl)-2,2-dimethylcyclopropylmethanamine)

- 1797963-51-9(4-bromo-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide)

- 2549006-68-8(N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine)

- 2055778-26-0(4-Chloro-2,5-difluorophenylboronic acid)

- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)

- 1249839-91-5(3-Benzyl-2-methylpyrrolidine)

- 1936297-26-5(2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid)

- 2138115-93-0(4,4-Dimethyl-3-[(1,2-thiazol-5-yl)methyl]cyclohexan-1-one)

- 1644088-97-0(Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride)

- 2229300-71-2(Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate)